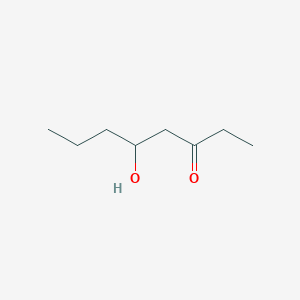
5-Hydroxyoctan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyoctan-3-one is an organic compound with the molecular formula C8H16O2 It is a hydroxylated ketone, specifically a hydroxy ketone, which means it contains both a hydroxyl group (-OH) and a ketone group (C=O) within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyoctan-3-one can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as pentylmagnesium bromide) reacts with a suitable precursor like 3-hydroxypropionitrile. The reaction typically involves silylation to protect the hydroxyl group, followed by the Grignard reaction and subsequent deprotection to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Grignard reaction or other suitable synthetic routes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyoctan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 5-oxooctanoic acid.
Reduction: Reduction of the ketone group can yield 5-hydroxyoctanol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxyoctan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its role in the production of pheromones in certain beetle species.
Mechanism of Action
The mechanism of action of 5-Hydroxyoctan-3-one depends on its specific application. In the context of pheromone production, it acts as a chemical signal that influences the behavior of insects. The molecular targets and pathways involved in this process are related to the olfactory receptors of the insects, which detect the compound and trigger a behavioral response .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyoctan-3-one
- 3-Hydroxyhexan-2-one
- Octen-3-one
- 3-Octanol
- Octen-3-ol
Uniqueness
5-Hydroxyoctan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
29649-20-5 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
5-hydroxyoctan-3-one |
InChI |
InChI=1S/C8H16O2/c1-3-5-8(10)6-7(9)4-2/h8,10H,3-6H2,1-2H3 |
InChI Key |
PGABBSFKAKVBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















